molecular formula C21H11N3O4S B11711968 (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11711968
M. Wt: 401.4 g/mol
InChI Key: FTJPTTYNINTLHQ-OQLLNIDSSA-N
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Description

(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of nitrophenyl, chromenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-nitrobenzaldehyde, 2-oxo-2H-chromene-3-carbaldehyde, and 2-aminothiazole. The key steps in the synthesis may involve:

    Condensation Reactions: These reactions form the core structure by combining the aldehyde groups with the thiazole and chromene derivatives.

    Cyclization: This step ensures the formation of the thiazole ring.

    Nitration: Introduction of the nitro group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromene rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these effects.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural components may contribute to the formation of polymers or other advanced materials.

Mechanism of Action

The mechanism by which (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in redox reactions, while the thiazole and chromene rings might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile apart is its combination of nitrophenyl, chromenyl, and thiazolyl groups

Properties

Molecular Formula

C21H11N3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

(E)-3-(2-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H11N3O4S/c22-11-15(9-13-5-1-3-7-18(13)24(26)27)20-23-17(12-29-20)16-10-14-6-2-4-8-19(14)28-21(16)25/h1-10,12H/b15-9+

InChI Key

FTJPTTYNINTLHQ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=CC=C4[N+](=O)[O-])C#N

Origin of Product

United States

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